REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](S)=[N:7][C:6]=2[CH:11]=1.[C:12](Cl)(=[O:16])[C:13](Cl)=O.CN(C=O)C.C([N:25]([CH2:28][CH3:29])[CH2:26][CH3:27])C.Cl.C(N(CC)CC)C.[C:38]([NH:45]CCN)([O:40][C:41]([CH3:44])([CH3:43])[CH3:42])=[O:39].C1CCN2C(=NCCC2)CC1>C(Cl)Cl.O>[C:41]([O:40][C:38](=[O:39])[NH:45][CH2:29][CH2:28][N:25]([C:8]1[O:9][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:11][C:6]=2[N:7]=1)[CH2:26][CH2:27][C:12](=[O:16])[CH3:13])([CH3:44])([CH3:43])[CH3:42] |f:4.5|
|
Name
|
|
Quantity
|
10.5 kg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(N=C(O2)S)C1
|
Name
|
|
Quantity
|
42.4 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
63.6 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10.4 kg
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
40 kg
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
16.64 kg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Name
|
|
Quantity
|
10.5 kg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCCN
|
Name
|
|
Quantity
|
10 kg
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.17 kg
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
141 kg
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was ≦25° C
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
to maintain a batch temperature of ≦10° C
|
Type
|
ADDITION
|
Details
|
A sub-surface addition protocol
|
Type
|
TEMPERATURE
|
Details
|
The batch was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
was ≦10° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to 20° C.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase re-extracted with DCM (42.2 kg)
|
Type
|
DISTILLATION
|
Details
|
approximately half of the total DCM volume was distilled from the batch under vacuum whilst
|
Type
|
TEMPERATURE
|
Details
|
maintaining a temperature of ≦40° C
|
Type
|
ADDITION
|
Details
|
MeCN (83.3 kg) was then added
|
Type
|
CUSTOM
|
Details
|
the remaining DCM removed by distillation (0.5 mol % DCM left by 1H NMR wrt MeCN)
|
Type
|
ADDITION
|
Details
|
MVK (4.61 kg, 65.8 mol) was added to the batch
|
Type
|
CUSTOM
|
Details
|
was ≦20° C
|
Type
|
WAIT
|
Details
|
The batch was aged for 10 h at 20° C.
|
Duration
|
10 h
|
Type
|
WAIT
|
Details
|
aged for a further 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the slurry washed with MeCN (33.3 kg)
|
Type
|
WASH
|
Details
|
The solid was washed with MeCN (˜10 L)
|
Type
|
CUSTOM
|
Details
|
then dried in a vacuum oven (T=60° C.) for 22 h
|
Duration
|
22 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCN(CCC(C)=O)C=1OC2=C(N1)C=C(C=C2)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 kg | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |